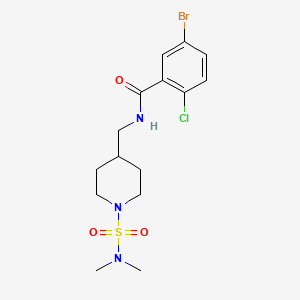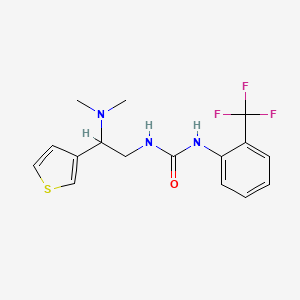![molecular formula C19H24N4O4S B2540331 5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-39-5](/img/structure/B2540331.png)
5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that appears to be designed for potential use in pharmaceutical applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related triazole compounds and their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. The papers provided do not directly address the synthesis of the specific compound but do offer information on the synthesis of related compounds. For instance, the reaction of isomeric 5-amino-3-morpholino-1H-1,2,4-triazolylcarbothiohydrazides with ortho esters has been studied, leading to various rearranged products, including novel ring systems . This suggests that the synthesis of the compound may involve similar reactions with ortho esters or other reagents that can introduce the thiazolo[3,2-b][1,2,4]triazol moiety.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is known for its versatility and ability to engage in various chemical reactions. The specific compound mentioned includes additional functional groups such as an ethoxy, a methoxy, and a morpholino group, which could influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives can participate in a range of chemical reactions. The reaction of triazole derivatives with ortho esters, as mentioned in the second paper, indicates that these compounds can undergo rearrangement reactions to form novel ring systems . This property could be exploited in the design of new drugs, as it allows for the creation of diverse chemical entities with potentially unique biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their functional groups and molecular structure. The solubility of these compounds in various solvents is an important consideration for their formulation into dosage forms. For example, a related compound, 4-((5-(decylthio)-4-methyl-4-H-1,2,4-triazol-3-yl)methyl)morpholine, is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide . This information is crucial for the development of pharmaceutical formulations, such as ointments, where the active ingredient must be properly dissolved to ensure efficacy .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Novel triazole derivatives, including those similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives and found that some of these compounds possess moderate to good antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Such findings indicate the potential of these compounds in developing new antimicrobial agents.
Thermal Rearrangement Studies
Dovlatyan et al. (2010) investigated the thermal rearrangement of triazine derivatives, shedding light on the chemical behavior of compounds under specific conditions, which could be crucial for understanding the stability and reactivity of similar compounds (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Biological Activity Evaluations
Research into the biological activities of triazole and related compounds has led to the discovery of potential antifertility, neurokinin-1 receptor antagonism, and tubulin polymerization inhibition properties. For example, Sartori, Consonni, & Omodei-sale (1981) described the synthesis of 14C-labelled compounds with novel antifertility agents, highlighting the diverse applications of triazole derivatives in medical research (Sartori, Consonni, & Omodei-sale, 1981).
Chemical Modification and Characterization
Polymeric compounds incorporating triazole units have been synthesized and characterized, providing insights into the chemical modification possibilities of such molecules. Guichard et al. (1998) discussed the synthesis and functionalization of poly(2-vinyl-4,4-dimethyl-5-oxazolone) derivatives, which could have applications in material science (Guichard, Noël, Reyx, Thomas, Chevalier, & Senet, 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-4-27-14-6-5-13(11-15(14)25-3)16(22-7-9-26-10-8-22)17-18(24)23-19(28-17)20-12(2)21-23/h5-6,11,16,24H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCFFCOQOLQFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)
![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)
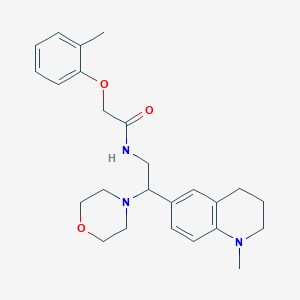
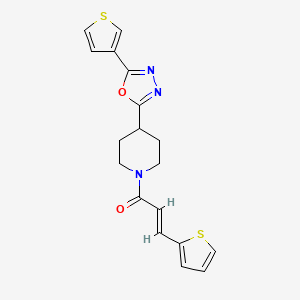

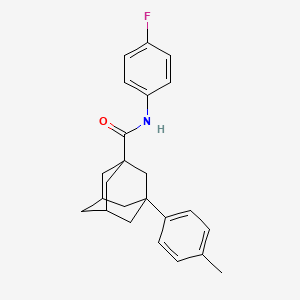
![3-benzyl-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2540258.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)
![3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2540262.png)
